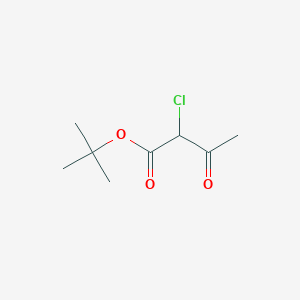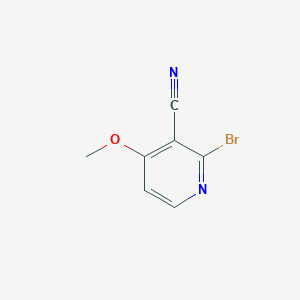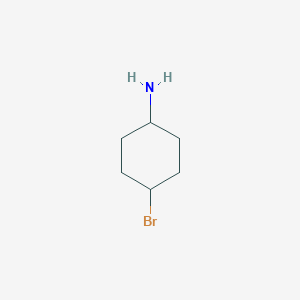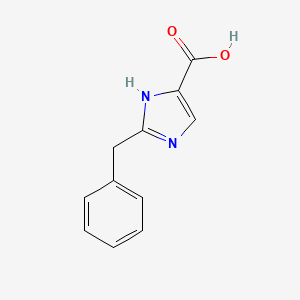
Cyclopentanecarboximidic acid, methyl ester, hydrochloride
Vue d'ensemble
Description
Cyclopentanecarboximidic acid, methyl ester, hydrochloride is a chemical compound that is related to cyclopentolate hydrochloride, which is an ester of a substituted benzeneacetic acid with N,N-dimethyl-aminoethanol as the alcohol moiety . Although the provided papers do not directly discuss cyclopentanecarboximidic acid, methyl ester, hydrochloride, they provide insights into the chemical behavior of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds involves selective hydrogenation processes. For instance, the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters has been shown to yield single diastereomers of 3-(tert-butoxycarbonylamino)-4-hydroxycyclopentanecarboxylic acid methyl esters and 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters . This indicates that with careful control of reaction conditions, it is possible to achieve high selectivity in the synthesis of cyclopentane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopentanecarboximidic acid, methyl ester, hydrochloride is not directly discussed in the provided papers. However, the structure of cyclopentolate hydrochloride, which is a related compound, suggests that cyclopentanecarboximidic acid, methyl ester, hydrochloride would also contain a cyclopentane ring and functional groups that could influence its reactivity and physical properties .
Chemical Reactions Analysis
Cyclopentolate hydrochloride undergoes hydrolysis in alkaline solutions, following (pseudo) first-order kinetics at elevated temperatures. The degradation products identified include phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid . This suggests that cyclopentanecarboximidic acid, methyl ester, hydrochloride might also be susceptible to hydrolysis under similar conditions, leading to the formation of related degradation products.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentanecarboximidic acid, methyl ester, hydrochloride are not detailed in the provided papers. However, the study of cyclopentolate hydrochloride's degradation indicates that the compound's stability is highly pH-dependent, with rapid degradation at higher pH values . This could imply that cyclopentanecarboximidic acid, methyl ester, hydrochloride may also exhibit pH-dependent stability, which is an important consideration for its storage and application.
Applications De Recherche Scientifique
Jasmonic Acid and Its Derivatives in Medicinal Chemistry
Cyclopentanecarboximidic acid, methyl ester, hydrochloride is structurally related to jasmonic acid (JA) and its volatile methyl ester (MJ), which are part of the jasmonates family. These compounds, derived from cyclopentanone, have garnered interest in medicinal chemistry for their potential as drugs and prodrugs. Research in this area focuses on synthesizing, using, and understanding the biological activities of JA and its derivatives, highlighting their potential in long-term drug and nutraceutical safety trials and the development of new therapeutics (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Directed Hydrogenation in Organic Synthesis
Cyclopentanecarboximidic acid, methyl ester, hydrochloride is also connected to the directed hydrogenation of functionalized cyclopentenes. This method produces single diastereomers of certain cyclopentanecarboxylic acid methyl esters, showcasing its significance in the precise synthesis of complex organic molecules (Smith et al., 2001).
Development of Antimicrobial Agents
Related research includes the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from compounds like L-alanine or 2-methyl-alanine methyl ester. These synthesized compounds have demonstrated significant antimicrobial activity, comparable to reference antibiotic drugs, suggesting potential applications in the treatment of bacterial and fungal infections (Al-Omar & Amr, 2010).
Inclusion Complexes for Drug Development
In another application, the cyclopentanecarboximidic acid methyl ester structure is employed in the formation of inclusion complexes with cyclodextrins. This is done to improve water solubility and stability, with a focus on potential anticancer applications. The in vitro cytotoxicity assays of these complexes retain antitumor activities, promising future therapeutic agents (Yang et al., 2012).
Thermosensitive Phosphazene Derivatives
Research into phosphazene derivatives bearing amino acid ester groups, synthesized from reactions with amino acid esters including cyclophosphazenes, has shown these compounds' potential for biomedical applications. Their thermosensitive behaviors in aqueous solutions and harmless degradation products make them suitable for various medical applications (Uslu et al., 2017).
Synthesis of Amino Acid Methyl Esters
The synthesis of amino acid methyl ester hydrochlorides, such as those related to cyclopentanecarboximidic acid, methyl ester, hydrochloride, has been achieved with good yields. This process is compatible with a range of amino acids, both natural and synthetic, indicating its versatility in the synthesis of important biochemical compounds (Li & Sha, 2008).
Propriétés
IUPAC Name |
methyl cyclopentanecarboximidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7(8)6-4-2-3-5-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYJKYYCFVKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552692 | |
| Record name | Methyl cyclopentanecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboximidic acid, methyl ester, hydrochloride | |
CAS RN |
109152-86-5 | |
| Record name | Methyl cyclopentanecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cyclopentanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















